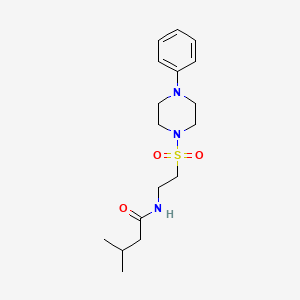

![molecular formula C20H18ClN5O B2373587 N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide CAS No. 351226-11-4](/img/structure/B2373587.png)

N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide is a useful research compound. Its molecular formula is C20H18ClN5O and its molecular weight is 379.85. The purity is usually 95%.

BenchChem offers high-quality N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

The compound’s structure suggests potential antimicrobial and antifungal activity. Researchers can explore its effectiveness against various bacterial and fungal strains. In particular, it may exhibit selective activity against specific flora, such as those found in the axilla and foot .

Kinase Inhibition and Antiproliferative Activity

Anilinopyrimidines, including derivatives of this compound, have been evaluated as kinase inhibitors. These molecules could play a role in inhibiting kinases associated with cancer cell proliferation. Investigating their effects on specific kinase pathways and cancer cell lines is crucial for understanding their therapeutic potential .

Supramolecular Networks and Molecular Recognition

Anilinopyrimidines have demonstrated their ability to participate in supramolecular networks for molecular recognition. Researchers can explore how this compound interacts with other molecules, receptors, or surfaces. Understanding its binding properties and potential applications in drug delivery or sensor development is essential .

Synthetic Methodology and Microwave-Assisted Synthesis

The compound’s synthesis via microwave-assisted aromatic nucleophilic substitution is noteworthy. Microwave irradiation significantly reduces reaction times compared to conventional heating. Researchers can investigate the impact of different substituents on the reaction efficiency. This method offers a rapid and efficient route to obtain 2-anilinopyrimidines, which are of potential bioactivity .

Pesticide Properties

While not directly related to the compound’s applications, it’s worth noting that 2-amino-4,6-dimethylpyrimidine (a precursor to the compound ) has been studied for its pesticide properties. Understanding its environmental fate, eco-toxicity, and human health implications is essential for responsible use .

properties

IUPAC Name |

N-[(Z)-N-(2-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O/c1-13-12-14(2)23-19(22-13)26-20(24-17-11-7-6-10-16(17)21)25-18(27)15-8-4-3-5-9-15/h3-12H,1-2H3,(H2,22,23,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLRRYNVGTVYNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2Cl)\NC(=O)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate](/img/structure/B2373505.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2373508.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2373513.png)

![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)

![(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B2373516.png)

![N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2373517.png)

![1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2373518.png)

![2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2373520.png)

![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![N-[(thiolan-2-yl)methyl]prop-2-enamide](/img/structure/B2373525.png)

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2373526.png)

![N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373527.png)